7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Orally Active Antagonists
A practical synthesis method involving "7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid" was developed for creating an orally active CCR5 antagonist, which is crucial for potential therapeutic applications in treating diseases like HIV. This synthesis pathway included esterification, a Claisen type reaction, and a Suzuki−Miyaura reaction, highlighting the compound's versatility in complex organic synthesis processes (Ikemoto et al., 2005).
Inhibition of Human Mast Cell Tryptase
Research has shown the use of benzoxazine derivatives in preparing compounds that inhibit human mast cell tryptase, an enzyme implicated in allergic reactions. This illustrates the potential therapeutic applications of these compounds in treating allergic diseases and conditions mediated by mast cell degranulation (Combrink et al., 1998).
Antimicrobial Activity
Studies have also explored the synthesis of quinazolinones starting from benzoxazine derivatives, including "this compound," and their subsequent testing for antimicrobial activity. This underscores the significance of such compounds in developing new antibacterial agents (Patel et al., 2006).
Synthesis of Diverse Chemical Structures
Another application involves the synthesis of a wide variety of chemical structures, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines, demonstrating the compound's utility in generating a range of bioactive molecules with potential for drug development and other applications (Hu Ying-he, 2006).
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid, also known as AT20466, are cancer cells . The compound has been tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
Mode of Action
This compound interacts with its targets through a process of molecular docking with the Epidermal Growth Factor Receptor (EGFR) . This interaction strengthens the in vitro anticancer activity of the compound .
Biochemical Pathways
The compound’s interaction with egfr suggests that it may influence pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its remarkable anticancer activity . Three of the compounds exhibited significant anticancer activity compared to the standard drug etoposide .
Eigenschaften
IUPAC Name |
7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-4-1-5(9(13)14)8-6(2-4)15-3-7(12)11-8/h1-2H,3H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZBHNNHAQZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2O1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782554-43-1 |
Source
|
Record name | 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.